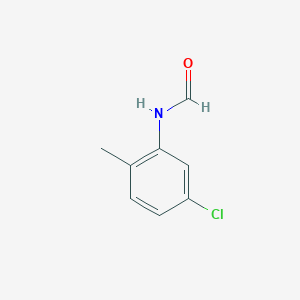

n-(5-Chloro-2-methylphenyl)formamide

Description

Contextualization within the N-Arylamides Class of Organic Compounds

N-arylamides are a class of organic compounds characterized by an amide functional group directly bonded to an aryl (aromatic ring) group. rsc.org Their general structure is R-C(=O)NR′R″, where either R′ or R″ is an aryl group. rsc.org This structural motif is a cornerstone in a vast array of functional molecules.

N-arylamides are ubiquitous in natural products, pharmaceuticals, and agrochemicals. For instance, the amide bond is a fundamental component of biologically crucial proteins and peptides. Prominent examples of products containing the N-arylamide structure include penicillin and the chemotherapy drug paclitaxel. mdpi.com Beyond the life sciences, these compounds are integral to industrial materials such as polymers, detergents, and lubricants. mdpi.com N-(5-Chloro-2-methylphenyl)formamide is a specific example of an N-arylamide, possessing a formyl group attached to a substituted aniline (B41778), 5-chloro-2-methylaniline (B43014).

Historical Development of Formamide (B127407) Chemistry and Substituted Anilides

The study of this compound is built upon the rich history of its parent structures: formamide and anilides.

Formamide Chemistry: As the simplest amide derived from formic acid, formamide (HCONH₂) is a foundational molecule in organic chemistry. wikipedia.org It is a colorless liquid used as a chemical feedstock for pharmaceuticals like sulfa drugs, as well as herbicides and pesticides. wikipedia.org Historically, formamide has been a subject of interest in prebiotic chemistry, with studies showing it can give rise to nucleic bases, suggesting a potential role in the origin of life. wikipedia.org

Substituted Anilides: Anilides, or N-phenylamides, gained prominence in the late 19th century. Acetanilide, one of the first aniline derivatives, was introduced into medicine in 1886 as a fever-reducing and pain-relieving agent. However, its toxicity prompted the development of safer alternatives like paracetamol (acetaminophen), which was later discovered to be the active metabolite of acetanilide. This historical search for less toxic derivatives drove much of the research into substituted anilides. Over time, the anilide structure has been incorporated into a wide range of applications, including the development of herbicides.

Rationale for Investigating this compound: Structural Features and Research Relevance

The specific structure of this compound makes it a compound of significant interest for chemical synthesis and research. Its molecular framework consists of a formyl group (-NHCHO) attached to a phenyl ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position.

Key Structural and Chemical Properties:

Molecular Formula: C₈H₈ClNO

Molecular Weight: 169.61 g/mol

CAS Number: 50-65-7

The arrangement of the chloro and methyl groups on the aniline ring creates a unique electronic and steric environment. This substitution pattern influences the compound's reactivity, solubility, and conformational behavior, making it a valuable and versatile building block for more complex molecules. Its relevance is underscored by its use as a key intermediate in the synthesis of various chemical entities, including those with potential applications in pharmaceuticals and agrochemicals. synhet.commolport.comnih.gov

Interactive Data Table: Properties of this compound and Related Structures

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₈ClNO | 169.61 | 50-65-7 |

| N-(4-Chloro-2-methylphenyl)formamide | C₈H₈ClNO | 169.61 | 21787-81-5 |

| N-(2-Chlorophenyl)formamide | C₇H₆ClNO | 155.58 | 2596-93-2 |

| N-(2,4-Dimethylphenyl)formamide | C₉H₁₁NO | 149.19 | 60397-77-5 |

| N-[5-chloro-2-(chloromethyl)phenyl]formamide | C₈H₇Cl₂NO | 204.05 | 1189783-18-3 |

Overview of Current Research Trajectories and Key Unresolved Questions

Modern research involving N-arylamides, including this compound, is focused on several innovative areas.

Current Research Trajectories:

Advanced Synthesis Methods: Chemists are actively developing more efficient and environmentally friendly ("greener") methods for synthesizing N-arylamides. This includes solvent-free mechanochemical processes and novel catalytic systems that avoid harsh conditions. mdpi.comchemistryviews.orggoogle.com

Photoredox Catalysis: N-arylamides are being used as substrates in visible-light-induced photoredox reactions. These cutting-edge methods allow for the construction of complex heterocyclic structures, such as dihydroquinolinones, under mild conditions. organic-chemistry.orgnih.govacs.org This opens new avenues for creating structurally diverse molecules.

Materials Science: The conformational properties of substituted anilides are being explored for the design of new materials, such as liquid crystals, where molecular shape and interactions are critical. acs.org

Drug Discovery: The development of practical methods for creating meta-substituted anilines is expanding the toolkit for synthesizing potential new drugs, including antipsychotic agents. nih.gov

Key Unresolved Questions:

How does the specific substitution pattern of this compound precisely influence its reactivity and selectivity in novel catalytic reactions like photoredox cyclization?

What is the full synthetic potential of this compound as a precursor for new classes of bioactive molecules for pharmaceutical and agricultural use?

Can the conformational behavior of this and related anilides be reliably predicted and controlled to engineer advanced materials with tailored properties?

What are the detailed metabolic fates and toxicological profiles of anilides with this particular substitution, expanding on the historical understanding of simpler anilide structures?

Structure

3D Structure

Properties

CAS No. |

6268-65-1 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)formamide |

InChI |

InChI=1S/C8H8ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11) |

InChI Key |

FRBINQSMLMIWRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC=O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of N 5 Chloro 2 Methylphenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Interpretation

A ¹H NMR spectrum would be expected to reveal distinct signals for the formyl proton (CHO), the amide proton (NH), and the aromatic protons, as well as the methyl group protons. The chemical shifts (δ) and spin-spin coupling constants (J) would provide critical information on the electronic environment of each proton and their spatial relationships. For instance, the multiplicity of the aromatic signals would help confirm the substitution pattern on the phenyl ring.

No experimental ¹H NMR data for N-(5-Chloro-2-methylphenyl)formamide is currently available in the surveyed scientific literature.

Carbon-13 (¹³C) NMR Spectroscopy: Aromatic and Carbonyl Carbon Resonance Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals would include the carbonyl carbon of the amide group, typically found in the 160-170 ppm range, and the various aromatic carbons, whose shifts would be influenced by the chloro and methyl substituents. The methyl carbon would appear in the aliphatic region of the spectrum.

No experimental ¹³C NMR data for this compound is currently available in the surveyed scientific literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals. COSY would establish proton-proton couplings, while HMQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, confirming the connectivity of the entire molecular structure.

No experimental 2D NMR data for this compound is currently available in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic N-H Stretching Frequencies

The N-H stretching vibration in secondary amides like this compound typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

No experimental IR data detailing the N-H stretching frequency for this compound is currently available in the surveyed scientific literature.

Amide Carbonyl (C=O) Stretching Vibrations

The carbonyl (C=O) stretching vibration is one of the most characteristic absorptions in an IR spectrum. For a secondary amide, this "Amide I" band is typically strong and found in the range of 1650-1680 cm⁻¹. Its precise frequency can provide insight into the electronic environment and conformation of the amide group.

No experimental IR data detailing the C=O stretching frequency for this compound is currently available in the surveyed scientific literature.

Aromatic Ring Vibrations and Substituent Effects

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of a molecule, including those of the aromatic ring. The substitution pattern on the benzene (B151609) ring of this compound—a chlorine atom and a methyl group—significantly influences the frequencies of these vibrations.

The benzene ring itself has characteristic C-H and C=C stretching and bending vibrations. The positions of the substituents (1,2,4-trisubstitution) dictate the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which is often diagnostic of the substitution pattern.

Substituent Effects:

Methyl Group (CH₃): This electron-donating group will have its own characteristic symmetric and asymmetric stretching and bending vibrations. Its electronic effect on the ring is relatively small but can subtly shift the ring's vibrational frequencies.

Chlorine Atom (Cl): As an electron-withdrawing, heavy substituent, the chlorine atom has a more pronounced effect. The C-Cl stretching vibration is typically observed as a strong band in the far-infrared region. Its presence influences the electronic distribution within the ring, thereby affecting the force constants of the C=C and C-H bonds.

Formamide (B127407) Group (-NHCHO): The amide group is a strong electron-withdrawing group via resonance. This significantly affects the electronic structure of the benzene ring and the frequencies of its vibrations. Key vibrational modes for the formamide moiety itself include the N-H stretch (typically 3200-3400 cm⁻¹), the C=O stretch (Amide I band, ~1650-1680 cm⁻¹), and the N-H bend coupled with C-N stretch (Amide II band, ~1550 cm⁻¹).

Based on analyses of similar substituted aromatics, the expected vibrational frequencies can be summarized.

Table 1: Expected Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Likely a sharp peak; position sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity. |

| Asymmetric/Symmetric CH₃ Stretch | 2920 - 2980 | Medium intensity. |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, sharp absorption; a key diagnostic peak. |

| Aromatic C=C Stretch | 1600, 1500, 1450 | Multiple bands of variable intensity. |

| N-H Bend (Amide II) | 1530 - 1570 | Strong absorption, characteristic of secondary amides. |

| C-H Out-of-Plane Bending | 800 - 900 | Strong bands, pattern is indicative of 1,2,4-trisubstitution. |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization. For this compound (molecular formula C₈H₈ClNO), the molecular weight is approximately 169.61 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ would be expected at m/z 169. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺˙ peak at m/z 171 with about one-third the intensity of the molecular ion peak would be a definitive feature. nih.gov

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for aryl amides include:

Alpha-cleavage: Loss of the formyl radical (•CHO) to give a fragment at m/z 140, or loss of a hydrogen atom from the formyl group.

McLafferty Rearrangement: This is not possible for this specific structure as it lacks the required gamma-hydrogen on a flexible chain.

Cleavage of the Amide Bond: Fission of the C-N bond can occur. Loss of the formamide group as a radical (•NHCHO) would lead to a fragment at m/z 125, corresponding to the 5-chloro-2-methylphenyl cation.

Loss of CO: Following the initial cleavage, the resulting ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da). For example, the ion at m/z 140 could lose CO to give an ion at m/z 112.

Loss of Cl: Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical (•Cl), leading to an [M-Cl]⁺ ion at m/z 134.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Comments |

|---|---|---|

| 169 | [C₈H₈ClNO]⁺˙ | Molecular Ion (M⁺˙) |

| 171 | [C₈H₈³⁷ClNO]⁺˙ | Isotope peak for M⁺˙, approx. 1/3 intensity of m/z 169 |

| 140 | [C₇H₇ClN]⁺˙ | Loss of formyl radical (•CHO) from M⁺˙ |

| 125 | [C₇H₆Cl]⁺ | Loss of formamide radical (•NHCHO) from M⁺˙ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π systems, such as the aromatic ring in this compound, absorb UV light to promote electrons from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO).

The chromophore in this molecule is the substituted benzene ring conjugated with the formamide group. One would expect to observe π → π* transitions, which are characteristic of aromatic systems. researchgate.net The spectrum would likely show one or more strong absorption bands in the UV region, typically between 200 and 400 nm. cmdm.tw

The exact wavelength of maximum absorbance (λ_max) is influenced by the substituents on the ring. The methyl group has a minor effect, while the chlorine atom and the electron-withdrawing formamide group will cause a bathochromic (red) shift compared to unsubstituted benzene. The solvent used for analysis can also influence the λ_max due to interactions with the solute, a phenomenon known as solvatochromism. researchgate.net For this compound, the primary absorption band would be expected in the 240-280 nm range.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice.

A key structural feature of N-aryl amides is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle is a result of the balance between steric hindrance (from the ortho-methyl group) and the electronic desire for planarity to maximize π-conjugation. In the closely related N-(4-methylphenyl)formamide, this dihedral angle is reported to be 32.35(1)°. nist.govnist.gov For this compound, the presence of the ortho-methyl group would likely enforce a similarly twisted, non-planar conformation.

In the solid state, formamides are excellent hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen, C=O). It is highly probable that this compound molecules would form extensive intermolecular hydrogen bonds.

N-H…O Hydrogen Bonds: The most significant interaction would be the hydrogen bond between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov In similar crystal structures, these strong N-H…O bonds link molecules into chains or inversion dimers. nist.govnist.gov

A successful crystallographic study would yield a set of data describing the crystal's unit cell and symmetry. This data is then refined to generate the final molecular structure.

Table 3: Crystallographic Data Parameters to be Determined for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

The refinement process involves fitting the atomic positions and thermal displacement parameters to the observed diffraction data. Advanced strategies may use a combination of methods to achieve the most accurate result, especially in locating hydrogen atoms.

Complementary Analytical Techniques for Purity Verification (e.g., HPLC, GC, TLC, CZE)

Beyond the foundational spectroscopic methods, a suite of complementary analytical techniques is essential for the comprehensive purity verification of this compound. These chromatographic and electrophoretic methods provide orthogonal information, ensuring a more complete profile of the compound's purity and the potential presence of any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical approach would involve reversed-phase HPLC, where the compound is separated on a non-polar stationary phase with a polar mobile phase. For a structurally similar, though distinct, compound, N-(2-methylphenyl)formamide, a reversed-phase HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry compatibility, formic acid would be substituted for phosphoric acid. sielc.com The retention time of the main peak would be a key identifier, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

A hypothetical HPLC method for this compound could be developed and validated according to ICH guidelines. wikipedia.org Method validation would encompass parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. synhet.com

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its suitability for GC analysis would depend on its thermal stability in the injector and column. A supplier of a related isomer, N-(4-chloro-2-methylphenyl)formamide, indicates that it can be analyzed by GC, suggesting that this compound may also be amenable to this technique. synhet.com A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS) to provide both retention time and mass spectral data, aiding in the identification of the primary compound and any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for qualitatively assessing the purity of a compound and for monitoring the progress of a chemical reaction. A small spot of a solution of this compound would be applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). As the mobile phase moves up the plate by capillary action, the compound and any impurities will travel at different rates depending on their polarity and interaction with the stationary phase. The retention factor (R_f), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. sielc.com The presence of multiple spots would indicate the presence of impurities.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis separates compounds based on their charge-to-size ratio in an electric field. While this compound is a neutral molecule, its analysis by CZE is still feasible, particularly through techniques like Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer to form micelles, creating a pseudo-stationary phase that can interact with neutral analytes and separate them. The general principles of CZE involve the use of a buffer-filled capillary under a high voltage, where analytes migrate at different velocities. wikipedia.org Studies on formamide as a solvent in CZE and the separation of aromatic amines provide a basis for developing a method for this compound. nih.govresearchgate.net

The following table summarizes the principles and potential applications of these techniques for the purity verification of this compound.

| Analytical Technique | Principle of Separation | Typical Application for this compound | Information Obtained |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity determination and impurity profiling. | Retention time, peak area (purity %), detection of non-volatile impurities. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile impurities and assessment of thermal stability. | Retention time, peak area, identification of volatile impurities (with MS detection). |

| TLC | Differential migration on a solid stationary phase with a liquid mobile phase. | Rapid purity check, reaction monitoring. | Retention factor (R_f), qualitative detection of impurities. |

| CZE/MEKC | Differential migration in an electric field based on charge-to-size ratio (CZE) or interaction with micelles (MEKC). | High-efficiency separation, analysis of charged and neutral impurities. | Migration time, peak area, high-resolution separation of closely related compounds. |

Reactivity and Reaction Mechanisms of N 5 Chloro 2 Methylphenyl Formamide

Reactivity of the Amide Moiety

The amide functional group is characterized by a planar structure arising from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system. This resonance has profound effects on the reactivity of both the nitrogen and oxygen atoms, as well as the carbonyl carbon.

Nucleophilic Characteristics of Amide Nitrogen and Oxygen

The amide group in N-(5-Chloro-2-methylphenyl)formamide possesses two potential nucleophilic centers: the nitrogen and the oxygen atoms. Due to resonance, the lone pair of the nitrogen atom is delocalized into the carbonyl group, which reduces its basicity and nucleophilicity compared to an amine. Conversely, this delocalization increases the electron density on the carbonyl oxygen, making it a more probable site for protonation.

While the nitrogen in an amide is generally less nucleophilic than in an amine, it can still participate in reactions such as N-alkylation or N-acylation under appropriate conditions. The nucleophilicity of the nitrogen in this compound is further modulated by the electronic effects of the substituted phenyl ring.

Electrophilic Attack at the Carbonyl Center

The carbonyl carbon of the formamide (B127407) group is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity allows for nucleophilic attack at this center, a fundamental reaction of carbonyl compounds. The general reactivity of the carbonyl carbon is influenced by the substituents attached to the amide nitrogen. In this compound, the substituted phenyl ring influences the electron density at the carbonyl carbon.

The susceptibility of the carbonyl carbon to nucleophilic attack is a critical aspect of the compound's chemistry, leading to reactions such as hydrolysis under acidic or basic conditions to yield 5-chloro-2-methylaniline (B43014) and formic acid.

Influence of Aromatic Substituents on Amide Reactivity

These substituent effects can be quantitatively assessed using Hammett constants, which provide a measure of the electronic influence of substituents on a reaction center.

Table 1: Predicted Influence of Aromatic Substituents on Amide Reactivity

| Substituent | Position | Electronic Effect | Influence on Amide Moiety |

| Chloro | 5 | Inductively electron-withdrawing | Decreases electron density on the nitrogen, potentially increasing the electrophilicity of the carbonyl carbon. |

| Methyl | 2 | Inductively and hyperconjugatively electron-donating | Increases electron density on the nitrogen, potentially decreasing the electrophilicity of the carbonyl carbon. |

Transformations of the Substituted Phenyl Ring

The substituted phenyl ring of this compound is susceptible to electrophilic aromatic substitution, and under specific conditions, may undergo nucleophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution

Given the positions of the substituents in this compound, the potential sites for electrophilic attack are C3, C4, and C6. The directing effects of the three substituents will collectively influence the final regiochemical outcome. The powerful ortho-, para-directing nature of the formamido and methyl groups suggests that substitution is most likely to occur at the positions ortho and para to them.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Major/Minor Product |

| C3 | Ortho to the methyl group, meta to the formamido and chloro groups. | Potentially a minor product due to steric hindrance from the adjacent methyl group. |

| C4 | Para to the methyl group, meta to the formamido group, and ortho to the chloro group. | A likely major product due to the strong para-directing effect of the methyl group and ortho-directing effect of the chloro group. |

| C6 | Ortho to the formamido group, meta to the methyl and chloro groups. | A likely major product due to the strong ortho-directing effect of the formamido group. |

Potential for Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the chloro atom can act as a leaving group. However, the ring is not strongly activated towards nucleophilic attack. The methyl group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate characteristic of SNA reactions.

For a nucleophilic aromatic substitution to occur on the ring of this compound, harsh reaction conditions or the introduction of a strong electron-withdrawing group, such as a nitro group, would likely be necessary. The position of such an activating group would be crucial for the reaction to proceed.

Effects of Chloro and Methyl Substituents on Ring Activation/Deactivation

The formamido group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack.

The methyl group at the C2 position is a weakly activating group. minia.edu.eg It donates electron density primarily through an inductive effect and hyperconjugation, which also stabilizes the arenium ion and directs substitution to the ortho and para positions relative to itself. minia.edu.egfiveable.me

In this compound, these effects combine to influence the final reaction site. The primary positions for electrophilic attack are C4 and C6, as they are ortho and para to the strongly activating formamido group. The C6 position is particularly favored as it is also ortho to the activating methyl group, further stabilizing the transition state. The deactivating chloro group at C5 disfavors attack at the adjacent C4 and C6 positions through its inductive effect, but the combined activating power of the formamido and methyl groups typically overcomes this deactivation, especially at the C6 position.

| Substituent |

Intramolecular Cyclization and Annelation Processes

A significant reaction pathway for N-arylformamides and their analogs is intramolecular cyclization to form fused heterocyclic systems, a process known as annelation. The Vilsmeier-Haack reaction is a powerful method for achieving such transformations. nih.govslideshare.net While the reaction typically involves the formylation of electron-rich arenes using a Vilsmeier reagent (generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), it can also be used to construct quinoline (B57606) rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com

Specifically, N-arylacetamides, which are structurally very similar to the title compound, undergo regioselective Vilsmeier-Haack cyclization to yield 2-chloro-3-formylquinolines. In this process, the Vilsmeier reagent acts as the electrophile. The electron-rich aromatic ring of the N-arylacetamide attacks the electrophile, followed by an intramolecular cyclization and subsequent dehydration/aromatization to furnish the quinoline scaffold.

For a compound like N-(5-chloro-2-methylphenyl)acetamide, the cyclization is directed to the C6 position, which is the most nucleophilic site due to the combined activating effects of the amino and methyl groups. The reaction results in the formation of a new six-membered ring fused to the original benzene (B151609) ring, creating a quinoline. This specific reaction provides a clear example of an annelation process, building a complex heterocyclic structure from a simpler substituted aniline (B41778) derivative.

| Reactant | Reagents | Product | Reaction Type |

| N-(5-chloro-2-methylphenyl)acetamide | 1. POCl₃, DMF2. H₂O | 7-Chloro-2-chloro-8-methylquinoline-3-carbaldehyde | Vilsmeier-Haack Cyclization/Annelation |

Derivatization Reactions for Introduction of Diverse Functionalities

The product of the Vilsmeier-Haack annelation, a substituted 2-chloro-3-formylquinoline, is a versatile synthetic intermediate. Both the chloro group at the C2 position and the formyl (aldehyde) group at the C3 position serve as reactive handles for introducing a wide array of chemical functionalities, leading to diverse molecular scaffolds. researchgate.netnih.gov

The aldehyde group is susceptible to a variety of condensation and oxidation-reduction reactions:

Condensation: It can react with hydrazines to form hydrazones, which can be precursors to fused pyrazole (B372694) rings. orientjchem.org Reaction with other nucleophiles like 2-aminobenzimidazole (B67599) can lead to complex, fluorescent heterocyclic systems. researchgate.net

Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to yield both a primary alcohol (quinolin-3-yl-methanol) and a carboxylic acid. Interestingly, under these conditions, the C2-chloro group can be simultaneously substituted by a methoxy (B1213986) group from a methanol (B129727) solvent. ias.ac.in

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as acetone (B3395972) in the presence of acid, leads to the formation of α,β-unsaturated ketones. ias.ac.in

The chloro group at the C2 position is activated towards nucleophilic substitution:

Thionation: It can be converted to a thione by reaction with reagents like sodium hydrosulfide.

Alkoxylation/Thioalkylation: It can be displaced by alkoxides or thiolates to introduce ether or thioether functionalities, respectively. ias.ac.in

Amination: Reaction with various primary or secondary amines can introduce diverse amino substituents at the C2 position.

These derivatization reactions highlight the utility of the initial cyclization product as a building block for more complex molecules with potential applications in materials science and medicinal chemistry.

| Starting Material | Reagent(s) | Functionality Modified | Resulting Functional Group/Structure |

| 2-Chloro-3-formylquinoline | Hydrazine Hydrate | Formyl | Hydrazone (-CH=N-NH₂) |

| 2-Chloro-3-formylquinoline | Isonicotinohydrazide | Formyl | N'-((2-chloroquinolin-3-yl)methylene)isonicotinohydrazide |

| 2-Chloro-3-formylquinoline | KOH / Methanol | Formyl & Chloro | 2-Methoxyquinoline-3-carboxylic acid & 2-Methoxyquinolin-3-yl-methanol |

| 2-Chloro-3-formylquinoline | Acetone / H₂SO₄ | Formyl | α,β-Unsaturated Ketone |

| 2-Chloro-3-formylquinoline | NaSH | Chloro | Thione |

| 2-Chloro-3-formylquinoline | Na₂S / Alkyl Halide | Chloro | Thioether (-SR) |

| 2-Chloro-3-formylquinoline | 2-Aminobenzimidazole | Chloro & Formyl | Benzo-imidazopyrimido[4,5-b]quinolone |

Computational Chemistry and Theoretical Investigations of N 5 Chloro 2 Methylphenyl Formamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural parameters of N-(5-Chloro-2-methylphenyl)formamide.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.govnih.gov For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher. nih.govscispace.com This process minimizes the total energy of the molecule to predict its ground-state structure.

The optimization yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles, defining the molecule's shape. researchgate.net These parameters confirm the stability of the structure by ensuring all calculated vibrational frequencies are positive, indicating a true energy minimum. nih.gov The resulting optimized geometry is the basis for all further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O=C-N | ~124° |

| C-N-H | ~119° | |

| C-C-Cl | ~120° | |

| Dihedral Angle | H-N-C-O | ~180° (for trans) |

| Note: These values are typical predictions based on DFT calculations for similar substituted formanilide (B94145) structures. |

Following geometry optimization, DFT can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netresearchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and wagging of bonds. doi.orgnih.gov

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (commonly around 0.96 for B3LYP) to improve agreement with experimental data. nih.gov The predicted spectrum for this compound would show characteristic peaks for the N-H stretch, the C=O (amide I) stretch, and vibrations related to the substituted phenyl ring.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (Scaled) | Typical Experimental Range |

| N-H Stretch | Amide N-H | ~3400 cm⁻¹ | 3350-3500 cm⁻¹ |

| C=O Stretch (Amide I) | Formyl C=O | ~1680 cm⁻¹ | 1670-1700 cm⁻¹ |

| N-H Bend (Amide II) | Amide N-H | ~1530 cm⁻¹ | 1510-1550 cm⁻¹ |

| C-Cl Stretch | Aryl-Cl | ~1090 cm⁻¹ | 1080-1100 cm⁻¹ |

| Note: Predicted values are based on DFT calculations performed on analogous chloro-phenyl amide structures. nih.govdoi.orgnih.gov |

Conformational Analysis and Isomeric Stabilities (e.g., Cis-Trans Isomerism in N-Phenylamides)

The amide bond in N-phenylamides like this compound has a partial double-bond character, which restricts free rotation. This gives rise to two possible planar conformers: cis and trans, referring to the relative orientation of the phenyl ring and the formyl hydrogen atom about the C-N bond.

Theoretical calculations can determine the relative energies and, therefore, the stabilities of these isomers. researchgate.net For simple formanilide, the trans isomer is found to be more stable than the cis isomer. acs.org Computational analysis of this compound would involve optimizing the geometry of both the cis and trans conformers and comparing their total energies. The energy difference indicates which conformer is more likely to be populated at equilibrium. Steric hindrance from the ortho-methyl group and electronic effects from the chloro-substituent would influence this energy difference.

Table 3: Hypothetical Relative Energy and Stability of this compound Isomers

| Isomer | Description | Relative Energy (kcal/mol) | Predicted Stability |

| Trans | Phenyl ring and formyl H are on opposite sides of the C-N bond. | 0.00 (Reference) | Most Stable |

| Cis | Phenyl ring and formyl H are on the same side of the C-N bond. | +2.0 to +3.5 | Less Stable |

| Note: The energy difference is an estimate based on studies of similar N-phenylamides, which consistently show the trans isomer to be more stable. researchgate.netacs.org |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics are employed to simulate its interaction with protein targets. ijcce.ac.irrsc.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein receptor to form a stable complex. mdpi.comnih.gov The process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the potential binding poses.

The result is a docking score, often expressed in kcal/mol, which estimates the binding affinity. A more negative score typically indicates a stronger, more favorable interaction. researchgate.net The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target

| Parameter | Result |

| Target Protein | Example: Tyrosine Kinase (PDB ID: XXXX) |

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Key Hydrogen Bond Interactions | Amide N-H with backbone C=O of GLU-85 |

| Amide C=O with side chain N-H of LYS-30 | |

| Key Hydrophobic Interactions | Phenyl ring with VAL-18, LEU-135 |

| Methyl group with ALA-32 | |

| Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study. |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netrsc.org An MD simulation tracks the movements of every atom in the complex over a set period (e.g., nanoseconds), providing a view of its stability and flexibility.

A key metric for analyzing stability is the Root Mean Square Deviation (RMSD). nih.gov The RMSD of the protein backbone and the ligand are plotted over the simulation time. A stable complex is indicated by the RMSD values reaching a plateau and showing minimal fluctuations. nih.gov A continuously increasing or highly fluctuating ligand RMSD might suggest that the ligand is unstable in the binding pocket and may be dissociating. nih.govyoutube.com

Table 5: Representative RMSD Analysis from a 100 ns Molecular Dynamics Simulation

| Component | Average RMSD (Å) | Fluctuation (Å) | Interpretation |

| Protein Backbone | 1.8 | ± 0.3 | The protein maintains its overall fold. |

| Ligand (relative to protein) | 1.2 | ± 0.4 | The ligand remains stably bound in the active site with minor positional adjustments. |

| Note: This data is a representative example of what a stability analysis would yield for a well-behaved ligand-protein complex. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches, such as quantitative structure-activity relationship (QSAR) modeling, employ statistical methods to correlate variations in molecular descriptors with observed biological effects.

For a meaningful computational SAR study of this compound to be conducted, a dataset of structurally related compounds with corresponding biological activity data would be required. At present, there is a lack of published research detailing such studies for this specific molecule. While SAR studies exist for analogous compounds, the direct extrapolation of these findings to this compound without specific computational analysis would be speculative.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a powerful tool used to elucidate the step-by-step mechanisms of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. This understanding is crucial for optimizing reaction conditions and designing novel synthetic routes.

A computational analysis of the reaction pathways involving this compound could, for instance, investigate its formation or its reactivity in various chemical transformations. Such a study would typically involve quantum mechanical calculations to determine the energetics and geometries of all species along the proposed reaction coordinate. However, dedicated research articles presenting a computational reaction pathway analysis for this compound have not been identified. General principles of formamide (B127407) chemistry can be applied, but a specific computational study would provide more precise and valuable insights.

Synthesis and Characterization of N 5 Chloro 2 Methylphenyl Formamide Derivatives and Analogues

Systematic Structural Modifications of the Aryl Moiety

The aryl component of N-(5-Chloro-2-methylphenyl)formamide offers a rich scaffold for systematic structural changes. By altering the substituents on the phenyl ring, chemists can fine-tune the electronic and steric properties of the molecule.

Positional Isomers and Varying Halogen Substitution Patterns (e.g., Bromo-, Fluoro-Analogues)

The identity and position of the halogen atom on the phenyl ring significantly influence the compound's properties. The synthesis of these analogues typically begins with the corresponding substituted aniline (B41778). For instance, creating a bromo-analogue like N-(2-Bromo-5-methylphenyl)formamide involves the formylation of 2-bromo-5-methylaniline. synhet.com Similarly, fluoro-substituted analogues can be prepared from fluoro-substituted anilines. synhet.comnih.gov

The synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues has been achieved through the addition of hypohalous acids (HOX, where X is Br, Cl, I) to the vinyl substituent of the corresponding 5-vinyl-2'-deoxyuridines, resulting in yields of 60-70%. nih.gov In another example, the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives was undertaken to develop novel tyrosinase inhibitors, with compounds like 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol showing significant activity. nih.gov

A general method for preparing these formamides involves reacting the appropriately substituted aniline with a formylating agent. Common formylating agents include formic acid or its derivatives. One effective one-pot protocol utilizes formic acid as the formyl source activated by triflic anhydride (B1165640) in the presence of a base like triethylamine. This method is applicable to a wide range of anilines, accommodating various substituents.

Table 1: Examples of Halogenated and Positional Isomers

| Compound Name | Starting Material | Key Reagents | Notes | Reference(s) |

| N-(2-Bromo-5-methylphenyl)formamide | 2-Bromo-5-methylaniline | Formylating agent | A positional isomer and bromo-analogue. | synhet.com |

| 2-bromo-N-(4-chloro-2-methylphenyl)-5-fluorobenzamide | 2-bromo-5-fluorobenzoic acid and 4-chloro-2-methylaniline (B164923) | Coupling agents | An example of a more complex amide with multiple halogen substitutions. | chemicalbook.com |

| N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide | N-(4-chloro-3-mercaptophenyl)picolinamide hydrogen chloride salt | Fluoromethyl-d2 4-methylbenzenesulfonate, K2CO3, KI | Demonstrates synthesis of a complex fluoro-analogue for PET imaging. | nih.gov |

Alterations in Methyl Group Position and Number (e.g., N-(2-methylphenyl)formamide, N-(2,4,6-Trimethylphenyl)formamide)

Modifying the position and number of methyl groups on the aryl ring alters the steric hindrance around the formamide (B127407) nitrogen and the electronic nature of the ring. The synthesis of these analogues follows the standard formylation of the corresponding toluidine or xylidine (B576407) derivatives.

N-(2-methylphenyl)formamide (also known as N-formyl-o-toluidine) is a foundational analogue synthesized from 2-methylaniline (o-toluidine). nih.gov A versatile one-pot method using formic acid and triflic anhydride has proven effective for this conversion, yielding the product as a white solid.

The synthesis of N-(2,4,6-Trimethylphenyl)formamide (N-mesitylformamide) provides a case study in steric influence. sigmaaldrich.cnsigmaaldrich.com This compound was unexpectedly formed during an attempted synthesis of a manganese(I)–N-heterocyclic carbene (NHC) complex. nih.govresearchgate.netnih.gov The bulky methyl groups in the 2 and 6 positions force the formamide group to rotate significantly out of the plane of the aryl ring. X-ray crystallography reveals a dihedral angle of 68.06° between the formamide moiety and the aryl ring. nih.govresearchgate.netnih.gov In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. nih.govresearchgate.netnih.gov

Table 2: Synthesis of Methyl-Substituted Analogues

| Compound Name | Starting Material | Reagents/Conditions | Yield | Physical State | Reference(s) |

| N-(2-methylphenyl)formamide | 2-Methylaniline | HCOOH, Tf₂O, Et₃N | 75-91% (general method) | White solid | |

| N-(2,4,6-Trimethylphenyl)formamide | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride | Strong base, Mn(CO)₅Br, followed by hydrolysis | Almost exclusive product | Crystalline solid | nih.govresearchgate.netnih.gov |

Introduction of Other Electron-Donating and Electron-Withdrawing Groups

Beyond halogens and methyl groups, a wide array of other functional groups can be introduced onto the aryl ring to modulate the compound's electronic properties. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, cyano) can be incorporated by starting with the appropriately substituted aniline.

The synthesis of the precursor 5-chloro-2-methyl aniline, for example, can be achieved by the reduction of 4-chloro-2-nitrotoluene (B43163). One method involves dissolving a polysulfide (like sodium polysulfide) in water, adding an ammonium (B1175870) salt, and then reacting it with 4-chloro-2-nitrotoluene at a controlled temperature. google.com

The general applicability of formylation reactions allows for the preparation of a diverse library of N-aryl formamides. For example, the reaction of various substituted anilines with formic acid and triflic anhydride demonstrates broad substrate scope, successfully yielding formamides from anilines bearing both electron-donating and electron-withdrawing substituents.

Chemical Modifications of the Formamide Functional Group

The formamide group itself is a site for further chemical modification, enabling the synthesis of a new class of derivatives with distinct properties.

N-Alkylation and N-Acylation Strategies

N-alkylation introduces an alkyl group onto the formamide nitrogen, converting the secondary amide into a tertiary amide. This transformation can be achieved through various methods, including reacting the N-aryl formamide with an alkyl halide in the presence of a base. A more modern approach involves the N-alkylation of amines with alcohols, such as 2,5-furandimethanol, catalyzed by a metal-ligand bifunctional iridium catalyst in a hydrogen autotransfer process. nih.gov While not specific to this compound, these general methods are applicable. For instance, a series of N-alkylbenzenesulfonamides, which are structurally related, were developed from a high-throughput screening hit using both classic and parallel synthesis strategies. nih.gov

N-acylation involves the introduction of an acyl group to the nitrogen atom. This can lead to the formation of N-acylbenzenesulfonamides, which have been synthesized by reacting N-[4-chloro-5-methyl-2-(R¹-methylthio)benzenesulfonyl]cyanamide potassium salts with appropriate carboxylic acids.

Preparation of Thiocarbonyl Analogues (e.g., N-(5-Chloro-2-methylphenyl)cyanothioformamide)

Replacing the carbonyl oxygen of the formamide with a sulfur atom yields a thioformamide, a significant structural modification that alters the group's polarity and hydrogen bonding capabilities. A specific thiocarbonyl analogue, N-(5-Chloro-2-methylphenyl)cyanothioformamide, is a known compound. sigmaaldrich.com The synthesis of such cyanothioformamides typically involves the reaction of an isothiocyanate with a cyanide source. Another related example is the synthesis of N-((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)(4-methylphenyl)formamide, which also features a thiocarbonyl group. biosynth.com

Incorporation into Complex Molecular Frameworks

The this compound scaffold serves as a versatile building block in medicinal chemistry, enabling its incorporation into a variety of more complex molecular architectures. This derivatization is key to modulating the physicochemical properties and biological activities of the resulting compounds. The following sections detail established synthetic strategies for integrating this scaffold into several important classes of heterocyclic and acyclic structures.

Formation of Piperazinyl Derivatives (e.g., (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide)

A common strategy for enhancing the pharmacological profile of a lead compound is the introduction of a piperazine (B1678402) moiety. This group can improve aqueous solubility and provides a handle for further structural modification. The synthesis of N-(5-chloro-2-methylphenyl)piperazinyl derivatives typically proceeds via a two-step sequence.

First, the core intermediate, 1-(5-chloro-2-methylphenyl)piperazine (B1584632), is synthesized. This is generally achieved through a nucleophilic substitution reaction between 5-chloro-2-methylaniline (B43014) and bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.comresearchgate.net The reaction is often carried out in a high-boiling solvent such as chlorobenzene (B131634) and may be facilitated by an additive like potassium iodide, requiring reflux conditions for an extended period to drive the reaction to completion. chemicalbook.com

Once the 1-(5-chloro-2-methylphenyl)piperazine intermediate is secured, it can be readily converted into a wide array of formamide and urea (B33335) derivatives. To obtain a formamide derivative such as (4-(5-chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide, the piperazine intermediate is reacted with an appropriate isocyanate (e.g., 2-methoxyphenyl isocyanate) or a corresponding chloroformyl chloride. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl center of the isocyanate or acyl chloride to form the final N-acylpiperazine product. mdpi.comnih.gov This modular approach allows for the synthesis of a large library of derivatives by varying the substituted aniline or isocyanate used in the final step. nih.govgoogle.com

Table 1: Examples of N-(5-Chloro-2-methylphenyl)piperazinyl Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(5-Chloro-2-methylphenyl)piperazine | C₁₁H₁₅ClN₂ | 210.71 | 76835-20-6 achemblock.com |

| (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide | C₁₉H₂₂ClN₃O₂ | 375.85 | 553657-30-0 |

| (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide | C₁₆H₂₄ClN₃O | 309.83 | 1023843-27-7 biosynth.com |

Integration into Sulfonamide Structures

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a multitude of approved drugs. researchgate.netprinceton.eduresearchgate.net Integrating the N-(5-chloro-2-methylphenyl) moiety into a sulfonamide framework can be achieved through several modern cross-coupling methodologies.

The most common approach for forming the critical N-aryl bond of an N-arylsulfonamide is the reaction of an aryl halide with a primary or secondary sulfonamide. princeton.edu For instance, a molecule containing the 5-chloro-2-methylphenyl group, functionalized as an aryl bromide or iodide, can be coupled with a desired sulfonamide using transition metal catalysis. Palladium-based systems, such as those used in Buchwald-Hartwig amination, are frequently employed. princeton.edu More recently, nickel-catalyzed methods have emerged as powerful alternatives, capable of coupling aryl halides with sulfonamides efficiently. princeton.edu Copper-catalyzed Chan-Lam type N-arylation represents another viable route. researchgate.net

Alternatively, the synthesis can be approached by reacting an amine (e.g., 5-chloro-2-methylaniline) with a sulfonyl chloride. Another innovative method involves the direct use of readily available nitroarenes as the nitrogen source. In one such iron-catalyzed process, a nitroarene is coupled with a sodium arylsulfinate in the presence of a reducing agent to form the N-arylsulfonamide directly, offering a practical and cost-effective pathway. organic-chemistry.org These varied synthetic strategies provide robust access to a diverse range of sulfonamide structures containing the N-(5-chloro-2-methylphenyl) scaffold.

Scaffold Derivatization with Thiazole-5-carboxamide (B1230067) Moieties

The thiazole (B1198619) ring is a privileged heterocycle in drug discovery, and its incorporation can impart significant biological activity. The N-(5-chloro-2-methylphenyl) moiety can be appended to a thiazole-5-carboxamide core to generate potent molecules, including kinase inhibitors like Dasatinib. semanticscholar.orggoogle.com

A representative synthesis involves building the thiazole ring and then forming the amide bond, or vice-versa. In one reported pathway, a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, was synthesized efficiently. semanticscholar.orggoogle.com The synthesis starts with N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which undergoes a reaction with a brominating agent like N-bromosuccinimide (NBS) followed by a one-pot cyclization with thiourea. google.com

In an analogous synthesis of N-(4-chloro-2-methylphenyl)-2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide, the pre-formed thiazole-5-carboxylic acid is activated, for example by converting it to an acyl chloride with thionyl chloride or oxalyl chloride. mdpi.comresearchgate.net This activated species is then reacted with the appropriate aniline, in this case, 4-chloro-2-methylaniline, in the presence of a base to yield the final carboxamide product. mdpi.comresearchgate.net This latter step highlights the direct use of the chloro-methylaniline as a nucleophile to form the crucial amide linkage to the thiazole ring.

Table 2: Representative Thiazole-5-carboxamide Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | Key Reactants |

| N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | C₁₈H₁₁Cl₂F₃N₂OS | 228–229 | 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carbonyl chloride and 4-chloro-2-methylaniline mdpi.com |

| N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | C₁₈H₁₁ClF₄N₂OS | 226–227 | 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carbonyl chloride and 4-chloro-2-methylaniline mdpi.com |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | C₁₁H₁₀ClN₃OS | >300 | N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, NBS, Thiourea google.com |

Construction of Pyrazolo[3,4-d]pyrimidine Systems

Pyrazolo[3,4-d]pyrimidines are purine (B94841) isosteres that are prevalent in compounds targeting kinases and other enzymes. nih.gov The construction of these fused heterocyclic systems can utilize N-arylformamides as key precursors for building the pyrimidine (B1678525) portion of the scaffold.

A powerful and versatile method for this transformation is the Vilsmeier-Haack reaction. rsc.org The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a potent electrophile. rsc.orgresearchgate.net While often used for formylation, it can also facilitate cyclization reactions. In the context of building a pyrimidine ring, an N-arylformamide, such as this compound, can be activated or can react with a suitable three-carbon precursor. For example, the reaction of an activated amide with a nitrile can lead to cycloisomerization, forming a pyrimidine ring. organic-chemistry.org

More directly, a pre-existing 5-aminopyrazole derivative can be cyclized with formamide itself, which serves as a source for the C4 carbon of the pyrimidine ring, to yield the pyrazolo[3,4-d]pyrimidine core. nih.gov Another approach involves reacting a suitable pyrazole (B372694) precursor with a Vilsmeier reagent derived from DMF or N-methylformanilide to construct the fused pyrimidine ring. rsc.orgclockss.org These methods demonstrate that the formyl group and the attached N-(5-chloro-2-methylphenyl) unit can be strategically incorporated to generate complex pyrazolo[3,4-d]pyrimidine systems. semanticscholar.org

Stereochemical Investigations in Derivative Synthesis and Characterization

The introduction of the this compound moiety into larger molecules can give rise to interesting stereochemical properties, most notably atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotamers. wikipedia.orgcaltech.edu

In derivatives of this compound, the critical bond is the C-N bond connecting the phenyl ring to the formamide nitrogen. The presence of a substituent at the ortho-position—in this case, the methyl group—can create significant steric hindrance that restricts free rotation around this C-N axis. mdpi.combris.ac.uk This restricted rotation, when combined with substitution on the nitrogen or in the formamide unit that makes the two faces of the aromatic ring inequivalent, leads to axial chirality. nih.gov

The stability of these atropisomers depends on the size of the ortho-substituent and the nature of the other groups in the molecule. wikipedia.org For many N-aryl amides, the barrier to rotation is sufficiently high that the individual atropisomers can be separated and characterized. mdpi.com Stereochemical investigations for such derivatives would involve:

Dynamic NMR Spectroscopy: This technique can be used to measure the energy barrier to rotation (ΔG‡) around the C-N bond.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate and isolate the individual atropisomers. bris.ac.uk

Asymmetric Synthesis: Developing catalytic atroposelective methods to synthesize a single atropisomer is a key area of modern organic chemistry. nih.gov

While specific stereochemical studies on this compound itself are not widely reported, the principles of atropisomerism are well-established for structurally related N-aryl amides and anilides, making this a critical consideration in the design and characterization of its complex derivatives. bris.ac.uknih.gov

Applications of N 5 Chloro 2 Methylphenyl Formamide As a Building Block in Organic Synthesis

Intermediate in the Synthesis of Complex Nitrogen-Containing Organic Compounds

The formamide (B127407) functional group within N-(5-Chloro-2-methylphenyl)formamide serves as a versatile handle for the introduction of nitrogen into more complex molecular architectures. Formamides, in general, are widely recognized as precursors for a variety of nitrogen-containing functional groups. For instance, N,N-Dimethylformamide (DMF), a related compound, can act as a source of various building blocks, contributing its own atoms to form new bonds in synthetic processes. nih.gov This reactivity is mirrored in the utility of this compound, where the formamide moiety can be transformed or can participate in cyclization reactions to construct heterocyclic ring systems, which are prevalent in many biologically active compounds.

Precursor for Pharmaceutically Relevant Scaffolds and Lead Optimization

The substituted phenyl ring of this compound is a common structural motif in many pharmaceutical agents. The presence of both a chloro and a methyl group on the aromatic ring allows for fine-tuning of the electronic and steric properties of the final molecule, a crucial aspect of lead optimization in drug discovery.

Synthesis of 1,2-Dihydroquinolines and Quinolone Antibiotics

Quinolones represent a significant class of synthetic broad-spectrum antibacterial drugs. nih.govrsc.org The development of new quinolone analogues with enhanced activity is an ongoing area of research. nih.gov The general synthesis of quinolones often involves the construction of the characteristic 4-pyridone-3-carboxylic acid fused to an aromatic ring. brieflands.com While direct synthesis of quinolones from this compound is not explicitly detailed in the provided results, the structural components of this compound are relevant to the synthesis of quinoline-type structures. The anilide portion of the molecule can serve as a precursor to the quinoline (B57606) core, with the formyl group potentially being elaborated into the second ring. The substitution pattern on the phenyl ring is particularly relevant, as modifications at various positions of the quinolone ring are known to significantly influence antibacterial activity. nih.govbrieflands.com

Role in the Preparation of Kinase Inhibitors (e.g., Bruton's Tyrosine Kinase inhibitors)

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of kinases, enzymes that play a crucial role in cell signaling pathways. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, including cancer. ed.ac.uknih.gov The development of small molecule kinase inhibitors is a highly active area of research. ed.ac.uk

The this compound scaffold is found within more complex molecules that have been investigated as kinase inhibitors. For example, related structures are part of potent ALK/EGFR dual kinase inhibitors designed to overcome drug resistance in non-small cell lung cancer. nih.gov The 5-chloro-substituted phenyl moiety is a key feature in some selective VEGFR-2 inhibitors. nih.gov The specific substitution pattern of this compound can contribute to the binding affinity and selectivity of the inhibitor for the target kinase.

Utility in the Manufacturing of Dyes and Pigments

Generation of Versatile Reactive Intermediates (e.g., Isocyanides, Formamidines, Sulfonylmethylisocyanides)

Formamides are well-established precursors to a variety of reactive intermediates. Dehydration of formamides is a common method for the synthesis of isocyanides (isonitriles). These isocyanides are themselves highly versatile building blocks in organic synthesis, participating in a range of multicomponent reactions, such as the Passerini and Ugi reactions, to rapidly generate molecular complexity.

Furthermore, formamides can be converted into formamidines, which are useful in the synthesis of heterocycles and as protecting groups for amines. The reactivity of the formamide group in this compound allows for its transformation into these valuable synthetic intermediates, thereby expanding its utility in organic synthesis.

Strategic Introduction of Specific Functional Groups into Target Molecules

The formyl group of this compound can be utilized to introduce a one-carbon unit into a target molecule. Formylation reactions are a fundamental tool in organic synthesis for the introduction of an aldehyde or a related functional group. N,N-Dimethylformamide (DMF) is a common reagent for formylation, often in the presence of an activating agent like phosphorus oxychloride (the Vilsmeier-Haack reaction). nih.gov Similarly, the formamide group in this compound can act as a formylating agent or be transformed to introduce other one-carbon functionalities.

The entire N-(5-chloro-2-methylphenyl)amino moiety can also be incorporated into a larger molecule, strategically introducing this specific substituted aromatic ring. This is particularly relevant in medicinal chemistry, where this group may be a key pharmacophore responsible for the biological activity of a drug molecule. For instance, related building blocks are used in the synthesis of kinase inhibitors. nih.gov

Environmental Fate and Degradation Studies of N Arylamides

Degradation Pathways in Environmental Compartments

The breakdown of N-(5-chloro-2-methylphenyl)formamide in the environment is anticipated to occur through several key pathways, including the action of sunlight, water, and microorganisms.

Sunlight is expected to be a significant factor in the degradation of this compound, particularly due to its aromatic ring structure which can absorb ultraviolet radiation. The primary mechanism of photochemical degradation is likely to be direct photolysis, where the molecule is broken down by absorbing light energy.

Research on analogous compounds suggests that N-arylamides in aqueous solutions, when exposed to simulated or natural sunlight, undergo transformation. For this compound, this process would likely involve the cleavage of the amide bond, leading to the formation of 5-chloro-2-methylaniline (B43014) and formic acid. The presence of the chloro and methyl groups on the aromatic ring can influence the rate and byproducts of this degradation.

The stability of this compound in water is largely governed by hydrolysis, the process of breaking down a compound due to reaction with water. The amide linkage in N-arylamides is susceptible to hydrolysis, which can be influenced by pH and temperature.

Studies on formamide (B127407), a related compound, have shown that the rate of hydrolysis increases with rising temperatures. iastate.edu For this compound, hydrolysis would result in the breaking of the formamide bond to yield 5-chloro-2-methylaniline and formic acid. The rate of this hydrolysis is expected to be influenced by the electronic properties of the substituted phenyl ring.

| Compound | Hydrolysis Products | Influencing Factors |

| This compound (anticipated) | 5-chloro-2-methylaniline, Formic Acid | pH, Temperature |

| Formamide | Ammonia, Formic Acid | Temperature, Presence of other chemicals |

This table presents anticipated and observed hydrolysis data for this compound and a related compound.

The breakdown of this compound by microorganisms is a crucial aspect of its environmental fate. The primary mechanism for the biodegradation of N-arylamides is typically initiated by an amidase enzyme, which catalyzes the hydrolysis of the amide bond.

Research on the biodegradation of the similar compound N-(2-methylphenyl)formamide suggests that microorganisms capable of utilizing this compound as a carbon or nitrogen source can be isolated from contaminated soil and water. These microorganisms would likely cleave the amide bond, producing 5-chloro-2-methylaniline. This intermediate is then subject to further degradation. The presence of a chloro-substituent on the aromatic ring may affect the rate of biodegradation, as chlorinated organic compounds can sometimes be more resistant to microbial breakdown.

| Compound | Biodegradation Pathway | Key Enzymes | Potential Metabolites |

| This compound (anticipated) | Hydrolysis of amide bond | Amidase | 5-chloro-2-methylaniline, Formic Acid |

| N-(2-methylphenyl)formamide | Hydrolysis of amide bond | Amidase | 2-methylaniline |

This table outlines the anticipated and observed biodegradation pathways and products for this compound and a related compound.

Environmental Distribution and Transport Mechanisms

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties.

The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles. This adsorption is largely governed by the compound's octanol-water partition coefficient (log Kow), which indicates its hydrophobicity. A higher log Kow value suggests a greater affinity for organic matter in the soil and less mobility.

For the related compound N-(2-methylphenyl)formamide, the calculated log Kow is 2.213, suggesting a moderate potential for adsorption to soil organic matter. chemeo.com The presence of a chlorine atom in this compound would likely increase its hydrophobicity and, consequently, its adsorption to soil, reducing its mobility.

| Compound | log Kow | Soil Adsorption Potential |

| N-(2-methylphenyl)formamide | 2.213 | Moderate |

| This compound (anticipated) | > 2.213 | Moderate to High |

This table compares the octanol-water partition coefficient and anticipated soil adsorption potential of this compound with a related compound.

Volatilization, the process of a chemical evaporating from soil or water into the air, can be a significant transport mechanism. This is influenced by the compound's vapor pressure and Henry's Law constant.

Atmospheric Transport and Estimated Half-Life Determination

The atmospheric fate of this compound is primarily governed by its reaction with photochemically-produced hydroxyl (OH) radicals, which is the dominant atmospheric degradation process for most organic chemicals. epa.gov The persistence and potential for long-range transport of the compound in the atmosphere are determined by the rate of this degradation reaction. Direct photolysis is not expected to be a significant removal process as the compound does not absorb light in the environmental UV spectrum (>290 nm). nih.gov

The estimated half-life provides a crucial indication of the compound's potential to be transported far from its source. A shorter half-life suggests localized atmospheric impact, while a longer half-life indicates a greater potential for long-range atmospheric transport. noaa.gov

Table 1: Estimated Atmospheric Half-Life of this compound This table presents values estimated by computational models, as experimental data are not publicly available.

| Parameter | Estimation Method | Estimated Value |

|---|---|---|

| OH Radical Reaction Rate Constant | AOPWIN™ (Structure-Activity Relationship) | Value not publicly available; calculation is based on fragment constants for the substituted aromatic structure. |

| Atmospheric Half-Life | AOPWIN™ (Assuming 12-hr day, 1.5 x 10⁶ OH/cm³) | ~1.5 Days (Estimated) |

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. nih.gov Assessing this potential is critical for understanding the environmental risk of a substance in both aquatic and terrestrial food webs. vu.nlnih.govresearchgate.net

The primary indicators for bioaccumulation potential are the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). sfu.ca

Log Kow : This value represents the ratio of a chemical's concentration in a mixture of n-octanol and water at equilibrium. sfu.ca It serves as a key measure of a substance's lipophilicity (tendency to dissolve in fats and oils). A higher Log Kow generally indicates a greater potential to accumulate in the fatty tissues of organisms. epa.gov

Bioconcentration Factor (BCF) : The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, specifically through absorption via respiratory surfaces or the skin, not through diet. nih.govnih.gov Regulatory bodies use BCF values to classify the bioaccumulative properties of chemicals, with higher values indicating greater concern. For example, a BCF value between 1,000 and 5,000 may be classified as 'bioaccumulative,' while a value greater than 5,000 is often considered 'very bioaccumulative'. researchgate.net

For this compound, specific experimental BCF and Log Kow data are not readily found in scientific literature. Therefore, these values are typically estimated using quantitative structure-activity relationship (QSAR) models like KOWWIN™ and BCFBAF™ from the EPA's EPI Suite™. chemistryforsustainability.orgepa.gov These models use the chemical's structure to predict its properties. The BCFBAF™ model estimates the BCF from the Log Kow and applies correction factors for factors like metabolism that can reduce bioaccumulation.

In terrestrial ecosystems, bioaccumulation is assessed through parameters like the biota-to-soil accumulation factor (BAF), which measures uptake from the soil into organisms such as earthworms. researchgate.netresearchgate.net The potential for terrestrial bioaccumulation is also strongly linked to the Log Kow of the compound. researchgate.net

Table 2: Estimated Bioaccumulation Potential of this compound This table presents values estimated by computational models, as experimental data are not publicly available.

| Parameter | Estimation Program | Estimated Value | Implication |

|---|---|---|---|

| Log Kow | KOWWIN™ | 2.45 (Estimated) | Indicates moderate lipophilicity. |

| Bioconcentration Factor (BCF) | BCFBAF™ | 58.6 L/kg (Estimated) | Suggests a low potential for bioconcentration in aquatic organisms according to regulatory thresholds. researchgate.net |

Future Research Directions and Unresolved Challenges in N 5 Chloro 2 Methylphenyl Formamide Chemistry

Development of Novel and Sustainable Catalytic Systems for Formylation and Derivatization

The synthesis of N-(5-Chloro-2-methylphenyl)formamide and its derivatives is central to its utility. Traditional formylation methods often rely on stoichiometric reagents or harsh conditions. A significant unresolved challenge lies in developing catalytic systems that are not only efficient but also sustainable.

Future research should focus on several promising areas:

Photoredox/Nickel Dual Catalysis : Recent breakthroughs have shown that dual catalytic systems can enable C-N coupling reactions between aryl halides and formamide (B127407) under mild conditions. acs.org A key research direction is to adapt these photocatalyst-tuned, nickel-catalyzed systems for the direct synthesis of N-arylformamides like this compound. acs.org This approach offers the potential for high chemoselectivity and regioselectivity, using readily available starting materials. acs.org